molecular formula C10H13ClO2 B12366766 6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12366766
M. Wt: 200.66 g/mol
InChI Key: CLALSSGVSOMQAM-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-7-methyl-2H-chromen-4-one with hydrogen in the presence of a palladium catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of palladium catalysts in a fixed-bed reactor is a common approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of 6-methoxy-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one.

Scientific Research Applications

6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4a,5,6,7,8,8a-hexahydro-4-methyl-3-phenylcoumarin
  • 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy-acetic acid benzyl ester
  • 4-Chloro-7-methoxyquinoline-6-carboxylic acid methyl ester

Uniqueness

6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorine atom can influence the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

6-chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C10H13ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-3,6-8,10H,4-5H2,1H3

InChI Key

CLALSSGVSOMQAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1Cl)C(=O)C=CO2

Origin of Product

United States

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